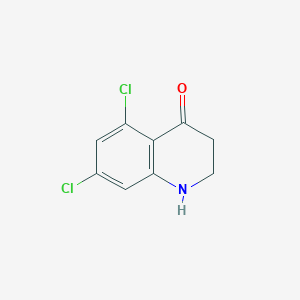

4(1H)-Quinolinone, 5,7-dichloro-2,3-dihydro-

説明

4(1H)-Quinolinone derivatives are a class of compounds that have garnered interest due to their broad spectrum of biological activities, making them attractive targets for drug synthesis. These compounds are characterized by the presence of a quinolinone ring system, which is a common structural motif in medicinal chemistry .

Synthesis Analysis

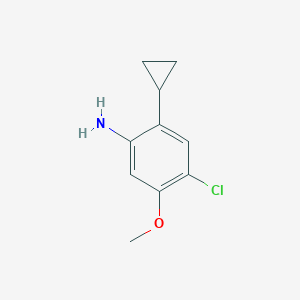

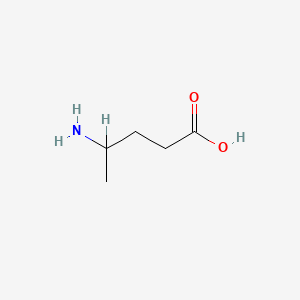

The synthesis of 4(1H)-quinolinone derivatives has been approached through various methods. One method involves a three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides, catalyzed by triethylamine in water under microwave irradiation . Another approach uses solid-phase synthesis, where β-lactam intermediates constructed through [2+2] cycloadditions between ketenes and imines are rearranged to produce a library of dihydroquinolinones . Additionally, 4-hydroxy-2(1H)-quinolinones have been reacted with 3,4,5,6-tetrachloro-1,2-benzoquinone to yield dichlorobenzofuro[3,2-c]quinoline triones . A more traditional method starts from aniline and 3-chloropropionyl chloride, followed by cyclization, nitration, reduction, diazation, and hydrolysis to obtain various 3,4-dihydro-2(1H)quinolinone derivatives . A specific synthesis of 6-amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionyl chloride has also been reported .

Molecular Structure Analysis

The molecular structure of 4(1H)-quinolinone derivatives is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring with a ketone functionality at the 4-position. The derivatives synthesized exhibit variations in the substituents attached to this core structure, which can significantly influence their chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4(1H)-quinolinone derivatives often include cyclization steps, which are crucial for the formation of the quinolinone ring system. For instance, the three-component reaction described in one study presumably proceeds via generation of α,β-unsaturated diketone and ylide, followed by Michael addition and intramolecular cyclization . In another study, the synthesis involves a tandem reduction-addition-elimination reaction, which is an adaptation of the Leimgruber-Batcho indole synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(1H)-quinolinone derivatives are influenced by their molecular structure and the substituents present on the quinolinone ring. These properties are essential for their potential applications in drug development. While the papers provided do not detail the physical properties, such as melting points or solubility, the chemical reactivity and the potential for further functionalization are highlighted in the synthesis methods described .

科学的研究の応用

1. Structural Adaptability in Various Fields

4-Quinolinones, a class of bicyclic organic compounds, are valuable building blocks due to their ability to adapt their molecular structures with different ligands. This adaptability lends them applications in various fields like pharmacy, medicine, physics, and engineering (Michelini et al., 2019).

2. Synthesis and Potential Applications

The compound undergoes synthesis processes that involve condensation and cyclization. The resultant quinolinone derivatives have potential applications in pharmacology and other scientific areas due to their unique properties (Wu Chun, 2004).

3. Versatility in Drug Design

Compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety exhibit a broad range of activities in peripheral and central tissues. This versatility makes them significant in drug design, affecting various receptors and enzymes (Meiring et al., 2017).

4. Antioxidant Properties in Lubricating Grease

Certain derivatives of 4-Hydroxy Quinolinone exhibit antioxidant properties, making them useful in improving the efficiency of lubricating greases. This application demonstrates the compound's utility beyond traditional pharmacological roles (Hussein et al., 2016).

5. Applications in Organic Synthesis

The compound plays a role in various organic synthesis processes. Its reactivity and structural properties enable its use in the synthesis of diverse organic compounds, reflecting its importance in chemical research (Connor et al., 1978).

Safety and Hazards

特性

IUPAC Name |

5,7-dichloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOMOMRJCINQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476618 | |

| Record name | 4(1H)-QUINOLINONE, 5,7-DICHLORO-2,3-DIHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Quinolinone, 5,7-dichloro-2,3-dihydro- | |

CAS RN |

150571-05-4 | |

| Record name | 4(1H)-QUINOLINONE, 5,7-DICHLORO-2,3-DIHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

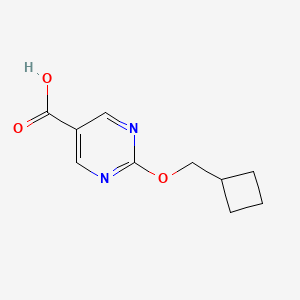

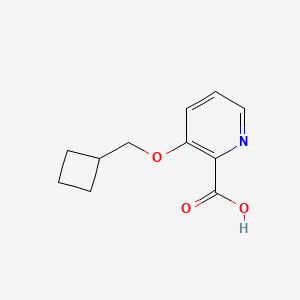

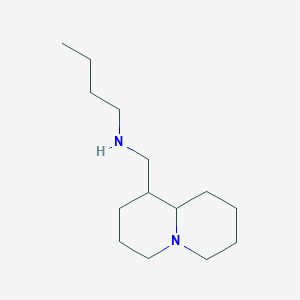

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)

![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)